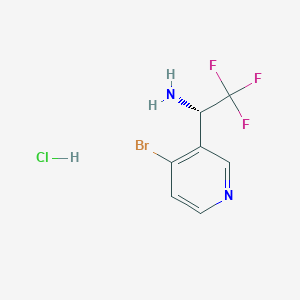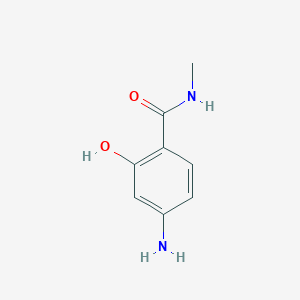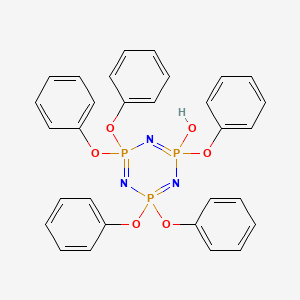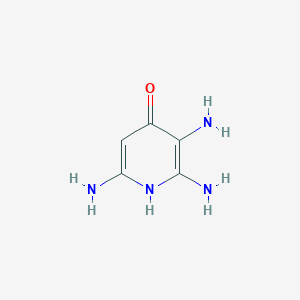
Cbz-Val-Ala-DL-Asp-AcF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Val-Ala-DL-Asp-Fluoromethylketone: is a synthetic peptide-based compound known for its role as a pan-caspase inhibitor. It is widely used in biochemical research to study apoptosis, a form of programmed cell death. This compound is particularly effective in inhibiting caspase-1 and other caspases, which are crucial enzymes in the apoptotic pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-DL-Asp-Fluoromethylketone involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of Z-Val-Ala-DL-Asp-Fluoromethylketone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Val-Ala-DL-Asp-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with the active sites of enzymes, leading to irreversible inhibition .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Major Products: The major products formed from these reactions are typically the modified enzymes or peptides resulting from the covalent attachment of the fluoromethylketone group .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to study enzyme kinetics and inhibition. It serves as a model compound for understanding the mechanisms of enzyme inhibition by covalent modifiers .
Biology: In biological research, this compound is extensively used to study apoptosis. By inhibiting caspases, researchers can investigate the role of these enzymes in cell death and survival pathways .
Medicine: In medical research, Z-Val-Ala-DL-Asp-Fluoromethylketone is used to explore potential therapeutic applications for diseases involving excessive apoptosis, such as neurodegenerative diseases and ischemic injuries .
Industry: In the pharmaceutical industry, this compound is used in the development of caspase inhibitors as potential drugs for treating various diseases .
Wirkmechanismus
Z-Val-Ala-DL-Asp-Fluoromethylketone exerts its effects by irreversibly inhibiting caspases. The fluoromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond. This prevents the enzyme from processing its substrates, thereby inhibiting the apoptotic pathway . The primary molecular targets are caspase-1 and other related caspases involved in apoptosis .
Vergleich Mit ähnlichen Verbindungen
Z-Val-Ala-DL-Asp(OMe)-Fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Z-Leu-Leu-Leu-Fluoromethylketone: Another peptide-based caspase inhibitor with a different amino acid sequence.
N-Acetyl-Val-Glu-Ile-Asp-al: A peptide inhibitor with a different mechanism of action.
Uniqueness: Z-Val-Ala-DL-Asp-Fluoromethylketone is unique due to its broad-spectrum inhibition of caspases, making it a valuable tool in apoptosis research. Its ability to irreversibly inhibit multiple caspases sets it apart from other inhibitors that may target only specific caspases .
Eigenschaften
Molekularformel |
C22H28FN3O8 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1 |
InChI-Schlüssel |
HAXHVDDVZGEGCP-LWSHRDBSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)


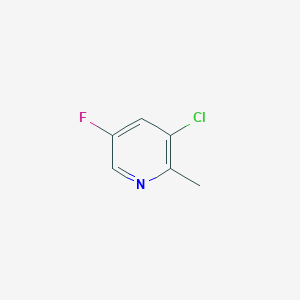
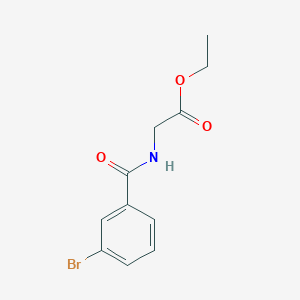
![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)


